molecular formula C7H3BrN2O2 B1276805 4-Bromo-3-nitrobenzonitrile CAS No. 89642-49-9

4-Bromo-3-nitrobenzonitrile

Cat. No.: B1276805
CAS No.: 89642-49-9
M. Wt: 227.01 g/mol
InChI Key: FXRMUJPWDOLCLX-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3BrN2O2 and its molecular weight is 227.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermophysical Properties

  • 4-Bromo-3-nitrobenzonitrile has been studied for its thermophysical properties. Jiménez et al. (2002) explored the behavior of nitrobenzonitriles, including their heat capacities and enthalpies, by differential scanning calorimetry. These findings are significant for understanding the temperature-dependent properties of these compounds (Jiménez, Roux, Dávalos, & Temprado, 2002).

Photochemistry and Environmental Impact

  • Research by Kochany and Choudhry (1990) delved into the photochemical reactions of halogenated benzene derivatives, including compounds similar to this compound. Their studies in water under UV radiation provide insights into the environmental transformations and potential impacts of these compounds (Kochany & Choudhry, 1990).

Reactivity and Regiochemistry

  • Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of isoxazoles derived from 4-nitrobenzonitrile oxide. Their findings, based on theoretical and experimental studies, are crucial for understanding the reactivity patterns and potential applications of these nitrile oxides in chemical synthesis (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Hydrogenation and Chemical Transformation

  • A study by Koprivova and Červený (2008) focused on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Their research offers valuable insights into the pathways and intermediates formed during the hydrogenation process, which is essential for industrial applications and chemical synthesis (Koprivova & Červený, 2008).

Vibrational Analysis

  • Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to this compound. Their work, which combined experimental and theoretical approaches, provides detailed insights into the vibrational properties of such compounds (Sert, Çırak, & Ucun, 2013).

Spectroscopic Investigations

  • Research by Shajikumar and Raman (2018) on 4-Bromo-3-methylbenzonitrile, closely related to this compound, highlights the spectroscopic properties and electronic structure of such compounds. Their findings are significant for understanding the molecular characteristics and potential applications in material science (Shajikumar & Raman, 2018).

Herbicide Resistance and Biotechnology

  • A study by Stalker, McBride, and Malyj (1988) discussed herbicide resistance in transgenic plants expressing a bacterial gene for detoxifying bromoxynil, a compound related to this compound. This research is pivotal for developing herbicide-resistant crops and understanding the biotransformation of such compounds (Stalker, McBride, & Malyj, 1988).

Safety and Hazards

4-Bromo-3-nitrobenzonitrile is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Properties

IUPAC Name

4-bromo-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMUJPWDOLCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398007
Record name 4-Bromo-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-49-9
Record name 4-Bromo-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzonitrile (4.0 g, 22 mmol) in conc. H2SO4 (10 mL) was added dropwise at 0° C. nitric acid (6 mL). The reaction mixture was stirred at 0° C. for 30 min, and then at room temperature for 2.5 h. The resulting solution was poured into ice-water. The white precipitate was collected via filtration and washed with water until the washings were neutral. The solid was recrystallized from an ethanol/water mixture (1:1, 20 mL) twice to afford 4-bromo-3-nitrobenzonitrile as a white crystalline solid (2.8 g, 56%). 1H NMR (300 MHz, DMSO-d6) δ 8.54 (s, 1H), 8.06 (d, J=8.4 Hz, 1H), 7.99 (d, J=8.4 Hz, 1H); 13C NMR (75 MHz, DMSO-d6) δ 150.4, 137.4, 136.6, 129.6, 119.6, 117.0, 112.6; HPLC ret. time 1.96 min, 10-100% CH3CN, 5 min gradient; ESI-MS 227.1 m/z (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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